6-Bromo-3-hydroxy-3-phenyl-2-oxindole, also known as 2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl-, is a compound belonging to the indole family. Indoles are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This particular compound exhibits potential applications in pharmaceuticals and agrochemicals due to its various biological properties.
The compound can be synthesized through several methods, primarily involving reactions of isatin derivatives and other indole-related compounds. It is classified under the category of oxindoles, which are characterized by their bicyclic structure comprising an indole and a carbonyl group.
One common method for synthesizing 6-Bromo-3-hydroxy-3-phenyl-2-oxindole involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate in the presence of potassium carbonate as a base. The reaction typically occurs in dimethylformamide at elevated temperatures (around 80°C), followed by reduction using iron in glacial acetic acid at 120°C, yielding a high product yield of approximately 90%.
The synthesis can be outlined as follows:
The molecular formula of 6-Bromo-3-hydroxy-3-phenyl-2-oxindole is with a molecular weight of 304.14 g/mol. Its structure features a bromo substituent at the sixth position of the indole ring and a hydroxy group at the third position, contributing to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C14H10BrNO2 |
Molecular Weight | 304.14 g/mol |
IUPAC Name | 6-bromo-3-hydroxy-3-phenyl-1H-indol-2-one |
InChI Key | OAABHJJJUZBACO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O |
6-Bromo-3-hydroxy-3-phenyl-2-oxindole can undergo various chemical reactions:
Common reagents involved include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions.
The mechanism of action for 6-Bromo-3-hydroxy-3-phenyl-2-oxindole involves its interaction with specific molecular targets within biological systems. It can modulate the activity of various receptors and enzymes, influencing multiple signaling pathways. This modulation can lead to significant biological effects, including potential antiviral, anticancer, and anti-inflammatory activities .
The compound is typically characterized by its crystalline form, which may vary based on synthesis conditions.
It is soluble in common organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic phenyl group.
Relevant data includes:
6-Bromo-3-hydroxy-3-phenyl-2-oxindole has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1